2,6-ジアミノ-4-ニトロトルエン

説明

Synthesis Analysis

The synthesis of 2,6-diamino-4-nitrotoluene can be achieved through the selective reduction of the ortho-nitro groups in TNT, utilizing hydrazine hydrate in the presence of iron(III) chloride and charcoal. This method allows for the precise control over the reduction process, leading to the production of not only 2,6-diamino-4-nitrotoluene but also other reduced forms of TNT, such as 2,4,6-triaminotoluene, depending on the reaction conditions employed (Shevelev et al., 2001).

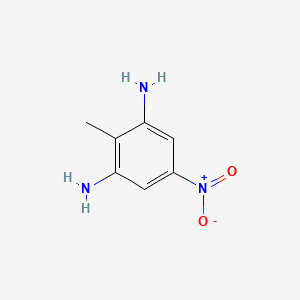

Molecular Structure Analysis

The molecular structure of 2,6-diamino-4-nitrotoluene and its derivatives has been extensively studied to understand their environmental behavior and potential applications. For instance, the structure of a laccase-mediated product of coupling 2,4-diamino-6-nitrotoluene to guaiacol has been determined, providing insights into the biogenic formation of bound residues in soil from TNT by coupling aminotoluenes to humic constituents (Dawel et al., 1997).

Chemical Reactions and Properties

2,6-Diamino-4-nitrotoluene participates in various chemical reactions, highlighting its reactivity and potential for further transformation. It is a product of the reduction pathways of TNT, as identified through electrochemical and computational methods. This compound exhibits specific reduction peaks, indicating its role in the stepwise reduction of nitro groups in TNT to form aminonitrotoluenes (Chua et al., 2012).

Physical Properties Analysis

The physical properties of 2,6-diamino-4-nitrotoluene, such as solubility, melting point, and stability, are crucial for understanding its environmental fate and potential applications. Studies focusing on sediment-mediated reduction of TNT have shed light on the sorption and transformation behaviors of 2,6-diamino-4-nitrotoluene under different environmental conditions, providing valuable information on its physical interactions with sediments and aqueous systems (Elovitz & Weber, 1999).

Chemical Properties Analysis

The chemical properties of 2,6-diamino-4-nitrotoluene, including its reactivity with various substrates and its role in further chemical transformations, are of significant interest. Research has demonstrated its involvement in enzymatic reduction processes and its interaction with other chemical species, highlighting the compound's reactivity and its potential as a substrate for further chemical modifications (Riefler & Smets, 2000).

科学的研究の応用

材料科学:ポリマーの鎖延長剤

2,6-ジアミノ-4-ニトロトルエン (2,6-DANT) は、ウレタン/尿素およびエポキシ材料の合成における鎖延長剤として使用されます . この用途は、化学変換が環境と経済的利益、およびプロセス安定性に考慮される軍縮方法において特に価値があります .

環境バイオテクノロジー:生物修復

生物修復では、ニトロ芳香族化合物を分解できる特定の微生物株が注目されています。 研究により、特定の細菌が、重要な環境汚染物質であるトリニトロトルエン (TNT) の分解経路の一部として、2,6-DANT を変換できることが示されています . このプロセスは、爆発性残留物で汚染された場所の浄化に不可欠です。

工業用途:エポキシ材料の製造

2,6-DANT は、エポキシ材料の製造において重要な中間体として機能します。 鎖延長剤としての役割は、最終的なエポキシ製品の特性に貢献し、その機械的強度と耐久性に影響を与えます .

医学研究:毒性と変異原性に関する研究

2,6-DANT の医学研究における直接的な用途は十分に文書化されていませんが、その母体化合物である TNT および関連する誘導体は、ヒトの健康に対する毒性と変異原性の影響について研究されています。 これらの化合物の挙動を理解することは、それらの取り扱いと廃棄に関する安全プロトコルを向上させることができます .

化学合成:染料や顔料の中間体

2,6-DANT は、染料や顔料の合成における中間体として使用されます。 ニトロ基とアミノ基は、さまざまな産業で使用されるさまざまな着色料を作成するための汎用性の高い化合物となっています .

爆薬工学:軍縮プロセス

軍縮の文脈では、2,6-DANT は TNT の還元による生成物です。 爆薬をより有害でない物質に制御された変換を行うことは、軍用グレードの材料を安全に廃棄する上で重要な側面です .

環境への影響:土壌と水質汚染に関する研究

TNT の分解生成物である 2,6-DANT を含むニトロ芳香族化合物の環境への影響は、重要な研究分野です。 これらの物質による土壌と水の汚染に関する研究は、修復戦略と環境保護政策を知らせています .

Safety and Hazards

作用機序

Target of Action

It is known that nitroaromatic compounds like 2,6-diamino-4-nitrotoluene can interact with various enzymes and proteins within a cell .

Mode of Action

The mode of action of 2,6-Diamino-4-nitrotoluene involves its interaction with these targets, leading to various biochemical changes. For instance, it has been observed that certain bacteria can co-metabolically degrade 2,4,6-trinitrotoluene (TNT) into 2,6-Diamino-4-nitrotoluene . This transformation is facilitated by the upregulation of nitroreductase and N-ethylmaleimide reductase, which are closely related to TNT denitration .

Biochemical Pathways

The biochemical pathways affected by 2,6-Diamino-4-nitrotoluene are primarily those involved in the degradation of nitroaromatic compounds. In one study, it was found that a strain of Bacillus cereus could degrade TNT into 2,6-Diamino-4-nitrotoluene, among other products . The degradation process involved several pathways, including the pentose phosphate pathway, glycolysis/gluconeogenesis, and amino acid metabolism .

Pharmacokinetics

It is known that nitroaromatic compounds can be readily absorbed and metabolized by various organisms .

Result of Action

The result of the action of 2,6-Diamino-4-nitrotoluene is the transformation of TNT into less harmful compounds, including 2,6-Diamino-4-nitrotoluene itself . This transformation process can help in the bioremediation of TNT-contaminated environments .

Action Environment

The action of 2,6-Diamino-4-nitrotoluene can be influenced by various environmental factors. For instance, the degradation of TNT into 2,6-Diamino-4-nitrotoluene by certain bacteria was found to be optimal at a temperature of 30 °C and a neutral pH . Furthermore, the presence of other compounds, such as ammonium sulfate, can affect the degradation process .

特性

IUPAC Name |

2-methyl-5-nitrobenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPOWAUDUGZVURQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

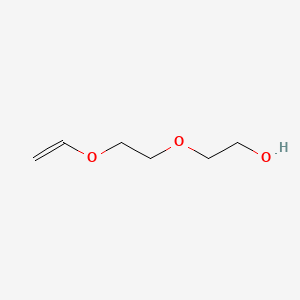

CC1=C(C=C(C=C1N)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207973 | |

| Record name | 2,6-Diamino-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59229-75-3 | |

| Record name | 2,6-Diamino-4-nitrotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59229-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Diamino-4-nitrotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059229753 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Diamino-4-nitrotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-2,6-toluenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Diamino-4-nitrotoluene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CK8UX2A3X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,5S,8R,9S,10R,13R,17R)-2,3,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1213680.png)

![5,11-dimethyl-2-[2-(1-piperidyl)ethyl]-6H-pyrido[4,3-b]carbazol-2-ium-9-ol](/img/structure/B1213685.png)